molecular formula C8H8N2 B1312937 6-Methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 824-51-1

6-Methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1312937
CAS No.: 824-51-1
M. Wt: 132.16 g/mol
InChI Key: YQDMUZFABFBKJN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Methyl-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound’s interaction with FGFRs is characterized by binding to the receptor’s active site, thereby preventing the binding of natural ligands and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and inhibiting cell migration and invasion . Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and metastasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as FGFRs, inhibiting their activity . This binding is facilitated by hydrogen bonds and van der Waals interactions with the active site residues . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have shown that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its therapeutic effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . This localization is directed by targeting signals and post-translational modifications that guide the compound to organelles such as the nucleus and mitochondria . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound reaches its intended targets and exerts its effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl and aryl substituted derivatives, which are subjected to cyclization reactions to form the desired pyrrolo[2,3-B]pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

6-Methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDMUZFABFBKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466423
Record name 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-51-1
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methylzinc chloride in THF (2 M) (9 mL, 12 mmol) was added to 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.600 g, 2.05 mmol) and Pd(PPh3)4 (0.095 g, 0.08 mmol) in THF (30 mL). The mixture was refluxed for 40 h, cooled to 0° C., quenched with water and extracted with Et2O. The organic layer was concentrated and the residue was purified over a silica gel column eluting with EtOAc/hexane (1:5) to give N-protected 6-methyl-7-azaindole (0.495 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.095 g
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis was performed with reference to the known literature (US 2006/0148801). A solution of 6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (0.17 g, 0.60 mmol) in ethanol (5.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was refluxed for 8 hours by heating. The solvent was evaporated under reduced pressure, the residue was extracted with chloroform, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with hexane/ethyl acetate (80:20→60:40)) to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine (0.071 g, 90%).
Name
6-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?

A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].

Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?

A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.

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